molecular formula C8H6ClF3O2 B1425925 4-Chloro-2-(trifluoromethoxy)benzyl alcohol CAS No. 1261673-90-8

4-Chloro-2-(trifluoromethoxy)benzyl alcohol

Cat. No. B1425925
M. Wt: 226.58 g/mol
InChI Key: DAXPTNWTUUAZSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(trifluoromethoxy)benzyl alcohol is a chemical compound with the CAS Number: 1261673-90-8 . It has a molecular weight of 226.58 . It is used as a laboratory chemical .


Molecular Structure Analysis

The IUPAC name for this compound is [4-chloro-2-(trifluoromethoxy)phenyl]methanol . The InChI key is also provided . For a more detailed molecular structure, you may refer to specialized databases or software.

Scientific Research Applications

4-Chloro-2-(trifluoromethoxy)benzyl alcohol is a chemical compound with the CAS Number: 1261673-90-8 . It’s often used as an organic building block in chemical synthesis . The trifluoromethoxy group in this compound is of particular interest in the field of medicinal chemistry .

In general, trifluoromethyl ethers with protected amino group were obtained in higher yields as compared to β-hydroxypropionic acid derivatives and the lowest yield was observed for trifluoromethoxy ether derived from secondary alcohol derivative .

  • Pharmaceuticals

    • The trifluoromethoxy group in this compound is of particular interest in the field of medicinal chemistry .
    • Over the past 20 years, the trifluoromethyl (TFM, -CF3) group has been incorporated into many FDA-approved drugs .
    • The presence of fluorine or fluorine-containing functional groups in these compounds has been found to exhibit numerous pharmacological activities .
  • Chemical Synthesis

    • This compound is often used as an organic building block in chemical synthesis .
    • For example, the formation of 4-(trifluoromethoxy)benzyl trichloroacetimidate was achieved by treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37 °C .
  • Biological Processes

    • 4-(Trifluoromethoxy)benzyl alcohol is used in biological processes as a substrate specificity of inducible O-demethylase of Sporomusa ovata for methoxynaphthols, methoxyfuran and fluoroanisols under anaerobic conditions .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It should be stored in a well-ventilated place, with the container kept tightly closed .

properties

IUPAC Name

[4-chloro-2-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXPTNWTUUAZSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(trifluoromethoxy)benzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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